1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethoxy-containing reagents.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole ring structure but differs in the substituents attached to the ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Properties
Molecular Formula |
C18H16F2N4O4 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O4/c1-26-13-7-8-15(27-2)14(9-13)22-17(25)16-21-10-24(23-16)11-3-5-12(6-4-11)28-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
InChI Key |
OIVKDJPJSKOALD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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